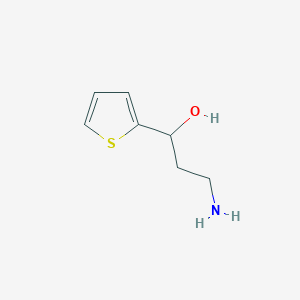

3-Amino-1-(thiophen-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOQLYYHEOJCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylamino 1 Thiophen 2 Yl Propan 1 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing the desired single-enantiomer intermediate. Both biocatalysis and asymmetric catalysis have been developed to achieve high enantiomeric excess (ee) and yield.

Biocatalytic Approaches for Chiral Induction

Biocatalysis utilizes enzymes or whole-cell systems as natural catalysts to perform chemical transformations with high selectivity under mild conditions. chemanager-online.com This green chemistry approach reduces the need for heavy metal catalysts and harsh reaction conditions, thereby minimizing waste and potential contamination. chemanager-online.com

Enzyme-mediated kinetic resolution is a widely used technique for separating racemic mixtures. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.

Lipases are a common class of enzymes used for the kinetic resolution of chiral alcohols. While specific studies detailing the kinetic resolution of racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (B46242) using lipases are not extensively documented in the provided results, the principle is well-established for similar chiral alcohols. For instance, lipase (B570770) from Burkholderia plantarii has been noted for its high specificity in resolving related compounds. The process typically involves the enantioselective acylation of the alcohol, where the lipase preferentially acylates one enantiomer, leaving the other unreacted and in high enantiomeric purity.

Carbonyl reductases and dehydrogenases are more prominently used in the asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one (B3055765), to directly yield the chiral alcohol. google.comgoogle.com However, dehydrogenases can also be applied in kinetic resolutions through the enantioselective oxidation of a racemic alcohol. In such a process, the enzyme would selectively oxidize one enantiomer (e.g., the R-enantiomer) back to the ketone, enriching the unreacted (S)-alcohol. An (S)-3-chloro-1-(thien-2-yl)-propan-1-ol dehydrogenase has been identified that could potentially be used in such a manner. google.com

Table 1: Enzymes in the Synthesis of Chiral 3-(Amino)-1-(thiophen-2-yl)propan-1-ol Derivatives

| Enzyme Class | Application | Precursor/Substrate | Product | Ref |

|---|---|---|---|---|

| Carbonyl Reductase | Asymmetric Reduction | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | google.com |

| Dehydrogenase | Asymmetric Reduction | 3-halo-1-(thien-2-yl)propan-1-one | (S)-3-halo-1-(thien-2-yl)propan-1-ol | google.com |

| Lipase | Kinetic Resolution | Racemic 3-(amino)-1-(thiophen-2-yl)propan-1-ol | Enantiopure 3-(amino)-1-(thiophen-2-yl)propan-1-ol |

Whole-cell biotransformations are highly effective for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. This method leverages the enzymatic machinery within microorganisms, often with inherent cofactor regeneration systems, making the process economically viable.

Several yeast strains have been identified for their ability to reduce derivatives of 3-oxo-3-(thiophen-2-yl)propanamide with high enantioselectivity. For example, whole cells of Rhodotorula glutinis were used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, yielding the corresponding (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide with over 99.5% ee and >95% conversion. researchgate.net Similarly, immobilized Saccharomyces cerevisiae has been successfully used to synthesize the (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol intermediate. researchgate.net

Recombinant Escherichia coli cells have also been engineered for this purpose. A chemoenzymatic strategy employing carbonyl reductases from Rhodosporidium toruloides expressed in E. coli demonstrated excellent activity and enantioselectivity. researchgate.net By co-expressing the carbonyl reductase with a glucose dehydrogenase for cofactor regeneration, a high substrate loading was achieved. researchgate.net

Table 2: Performance of Whole-Cell Biotransformations

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Ref |

|---|---|---|---|---|---|

| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | >99.5% | >95% | researchgate.net |

| Saccharomyces cerevisiae (immobilized) | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | >99.0% | 100% | researchgate.net |

| Recombinant E. coli (with Carbonyl Reductase) | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | >98.5% | High | researchgate.net |

To enhance the industrial feasibility of biocatalytic processes, optimization of various parameters is essential. Key areas of focus include increasing substrate loading, improving space-time yield, and utilizing enzyme/cell immobilization for catalyst stability and reuse. chemanager-online.com

Substrate Loading and Space-Time Yield: Research has demonstrated the robustness of whole-cell systems to tolerate high substrate concentrations. The reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide by Rhodotorula glutinis was successful at a substrate concentration of 30 g/L. researchgate.net In another example, using co-expressed E. coli harboring a carbonyl reductase and a glucose dehydrogenase, a substrate loading of 1000 mM was achieved for a related dimethylamino precursor, resulting in a space-time yield of 22.9 mmol·L⁻¹·h⁻¹·g DCW⁻¹. researchgate.net

Continuous Processing: Product inhibition can be a limiting factor in batch reductions. Continuous reduction in a membrane reactor has been shown to overcome this issue, improve production capacity, and achieve 100% conversion and an enantiomeric excess exceeding 99.0% for the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol from its precursor ketone at a concentration of 5 g/L. researchgate.net

Asymmetric Catalytic Hydrogenation of Precursor Ketones

Asymmetric hydrogenation of β-amino ketones using chiral metal complexes is a highly efficient and atom-economical method for producing chiral β-amino alcohols. nih.gov This approach offers high turnover numbers and excellent enantioselectivities.

Ruthenium Catalysts: Chiral Ruthenium (Ru) complexes are particularly effective for the asymmetric hydrogenation of ketones. nih.gov Complexes of RuCl₂(diphosphine)(1,2-diamine) have proven to be exceptionally efficient in differentiating the enantiofaces of β-amino ketones. acs.org These hydrogenations can be performed under mild conditions (e.g., <8 atm H₂ at room temperature) with high substrate-to-catalyst ratios (S/C) of 2000–10000. acs.org The combination of a chiral diphosphine ligand (like BINAP derivatives) and a chiral diamine ligand creates a highly effective chiral environment around the metal center, enabling precise stereocontrol. nih.gov This methodology has been successfully applied to synthesize the antidepressant (R)-fluoxetine, a structurally related β-amino alcohol, demonstrating its practicality. acs.org

Palladium Catalysts: Palladium-catalyzed asymmetric hydrogenation represents another viable route. While detailed examples for the specific hydrogenation of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one are less prevalent in the provided results, the palladium-catalyzed asymmetric hydrogenation of related α-acyloxy ketones has been accomplished with high catalytic efficiency, achieving quantitative conversions and excellent enantioselectivities. researchgate.net This suggests the potential applicability of chiral Pd-catalysts for the synthesis of the target compound.

Table 3: Chiral Metal Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Ligands | Substrate Type | Key Features | Ref |

|---|---|---|---|---|

| Ru(II) Complexes | Chiral Diphosphine + Chiral Diamine (e.g., XylBINAP/DAIPEN) | β-Amino Ketones | High S/C ratio (up to 10,000), mild conditions (<8 atm H₂), high ee | acs.org |

| η⁶-Arene/TsDPEN–Ru | N-Tosylethylenediamine | Base-sensitive ketones | Operates under slightly acidic conditions, high ee (97%) | researchgate.net |

| Pd-Catalysts | Chiral Ligands | α-Acyloxy Ketones | High catalytic efficiency, quantitative conversion, excellent ee | researchgate.net |

Table of Compounds

Factors Influencing Enantioselectivity and Conversion Rates

Catalyst and Ligand Choice: The nature of the catalyst and its associated chiral ligands is the most critical factor. In catalytic asymmetric hydrogenation and transfer hydrogenation, transition metal complexes, such as those of Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are commonly employed. researchgate.netnih.gov The choice of the chiral ligand, often a diphosphine or a diamine, dictates the stereochemical outcome of the reduction. For instance, the (S,S)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand in conjunction with a Ru(II) complex has been shown to provide excellent enantioselectivity in the transfer hydrogenation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one. researchgate.net The steric and electronic properties of the ligand create a chiral environment around the metal center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer. nih.gov

Biocatalysts: Enzymatic reductions offer a highly selective alternative to chemical catalysis. Carbonyl reductases, such as RtSCR9 from Rhodosporidium toruloides, and dehydrogenases from organisms like Lactobacillus brevis, have demonstrated exceptional activity and enantioselectivity. researchgate.netresearchgate.netgoogle.com The intricate three-dimensional structure of the enzyme's active site allows for precise substrate recognition, often resulting in enantiomeric excesses (ee) exceeding 99%. researchgate.net

Reaction Conditions: Temperature, pH, and solvent can significantly impact both the rate and the selectivity of the reaction. For enzymatic reductions, these parameters are critical for maintaining the enzyme's optimal activity and stability. For instance, the reduction using immobilized Saccharomyces cerevisiae was found to be optimal at a pH of 6.0 and a temperature of 30°C. researchgate.net In chemical catalysis, temperature can affect the flexibility of the catalyst-substrate complex, thereby influencing the enantioselectivity.

Substrate Concentration and Purity: High substrate concentrations can sometimes lead to product inhibition, particularly in enzymatic reactions. researchgate.net The purity of the starting materials is also crucial, as impurities can poison the catalyst or interfere with the reaction, leading to lower conversion rates and enantioselectivity.

Table 1: Factors Affecting Enantioselective Reduction

| Factor | Influence on Enantioselectivity | Influence on Conversion Rate | Notes |

|---|---|---|---|

| Catalyst/Enzyme | High (determines the chiral environment) | High (affects reaction kinetics) | e.g., Ru-TsDPEN, Carbonyl Reductase RtSCR9. researchgate.netresearchgate.net |

| Chiral Ligand | High (creates the asymmetric field) | Moderate (can influence catalyst activity) | Steric and electronic properties are key. nih.gov |

| Temperature | Moderate (can affect catalyst conformation) | High (follows Arrhenius equation) | Optimal temperature exists for enzymatic reactions. researchgate.netgoogle.com |

| pH | High (critical for enzyme activity and stability) | High (affects enzyme ionization state) | Primarily relevant for enzymatic reductions. researchgate.netgoogle.com |

| Solvent | Moderate (can influence catalyst solubility and stability) | Moderate (affects reagent solubility and reaction medium) | --- |

| Substrate Conc. | Low to Moderate (can lead to inhibition) | High (can lead to product inhibition) | Important consideration in biocatalysis. researchgate.net |

Multi-Step Chemical Synthesis Routes

Several multi-step synthetic pathways have been devised to produce 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, often starting from readily available thiophene (B33073) derivatives.

Synthesis from 2-Acetylthiophene (B1664040) and Related Thiophene Derivatives

A common and well-established route commences with 2-acetylthiophene. This approach typically involves the introduction of the aminopropyl side chain through a series of reactions, as detailed in the subsequent sections. The reactivity of the acetyl group and the thiophene ring allows for various chemical transformations to build the desired molecular framework. researchgate.net

Mannich Reaction Intermediates and Their Transformations (e.g., 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one)

The Mannich reaction is a cornerstone in the synthesis of this compound. It involves the aminoalkylation of 2-acetylthiophene with formaldehyde (B43269) and a secondary amine, typically dimethylamine, to yield the Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. googleapis.comadichemistry.com This reaction proceeds through the formation of an iminium ion from formaldehyde and dimethylamine, which is then attacked by the enol form of 2-acetylthiophene. wikipedia.org This key intermediate can then be transformed into the target molecule.

The subsequent step involves the reduction of the keto group in the Mannich base to a hydroxyl group. This reduction can be performed using various reducing agents to produce racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. researchgate.net To achieve an enantiomerically pure product, this reduction can be carried out asymmetrically using chiral catalysts or enzymes. researchgate.net

Retromichael/Michael Addition Sequences for Ketone Precursors

A novel approach to the ketone precursor, 3-methylamino-1-(thiophen-2-yl)-1-propanone, involves a Retromichael/Michael addition sequence. In this method, the readily available Mannich base, 3-dimethylamino-1-(2-thienyl)-1-propanone, is reacted with an excess of methylamine (B109427). This reaction proceeds through a retro-Michael reaction to eliminate dimethylamine, followed by a Michael addition of methylamine to the resulting α,β-unsaturated ketone intermediate. This route offers a direct way to introduce the desired methylamino group. The subsequent reduction of the ketone can then be performed to yield the target alcohol.

Halogenated Propanone Reductions and Subsequent Amination

An alternative synthetic strategy involves the use of a halogenated propanone intermediate. This pathway begins with the preparation of a 3-halo-1-(thien-2-yl)propan-1-one, for example, 3-chloro-1-(thiophen-2-yl)propan-1-one. google.com This intermediate can then be subjected to an enantioselective reduction of the keto group to form the corresponding chiral halohydrin, (S)-3-chloro-1-(thien-2-yl)propan-1-ol. This reduction is often accomplished using a dehydrogenase enzyme to ensure high enantiopurity. google.com

Table 2: Comparison of Multi-Step Synthesis Routes

| Route | Starting Material | Key Intermediate(s) | Key Reactions | Advantages |

|---|---|---|---|---|

| From 2-Acetylthiophene | 2-Acetylthiophene | 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one | Mannich Reaction, Reduction | Well-established, uses readily available starting material. researchgate.net |

| Retromichael/Michael Addition | 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one | 3-Methylamino-1-(thiophen-2-yl)-1-propanone | Retromichael/Michael Addition | Direct introduction of the methylamino group. |

| Halogenated Propanone | Thiophene derivative | 3-Halo-1-(thien-2-yl)propan-1-one, (S)-3-Halo-1-(thien-2-yl)propan-1-ol | Halogenation, Enantioselective Reduction, Amination | Avoids isolation of labile intermediates. google.com |

Resolution of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

When a racemic mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is produced, a resolution step is necessary to isolate the desired enantiomer.

The most common method for resolving this racemic amino alcohol is through the formation of diastereomeric salts using a chiral resolving agent. (S)-Mandelic acid is a frequently used resolving agent for this purpose. researchgate.net The racemic amine reacts with the chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The less soluble diastereomeric salt, typically the (S)-amine-(S)-mandelic acid salt, crystallizes out from a suitable solvent system, such as 2-butanol (B46777) containing water. researchgate.net After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Enzymatic resolution offers another powerful technique. Lipases, for instance, can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. For example, Burkholderia plantarii lipase shows high specificity for the (R)-enantiomer, enabling the isolation of the (S)-enantiomer.

Diastereomeric Salt Formation with Chiral Resolving Agents (e.g., Mandelic Acid)

One of the most common and industrially scalable methods for separating enantiomers is through diastereomeric salt formation. wikipedia.org This classical resolution technique involves reacting a racemic mixture of a base, such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing them to be separated by methods like fractional crystallization. wikipedia.org

In the synthesis of the (S)-enantiomer of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, (S)-mandelic acid is a highly effective resolving agent. researchgate.net The racemic amino alcohol is treated with (S)-mandelic acid in a suitable solvent system. Research has identified 2-butanol containing two equimolar amounts of water as an optimal solvent for this resolution. researchgate.net This process leads to the preferential crystallization of one diastereomer, the (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol・(S)-mandelic acid・H₂O salt, due to its lower solubility in the chosen solvent. researchgate.net

Once the less-soluble diastereomeric salt has been isolated by filtration, the chiral resolving agent is removed to yield the enantiomerically pure amine. This is typically achieved by treating the salt with a base, which deprotonates the amine and allows for the recovery of the free (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with a very high enantiomeric excess (ee), often exceeding 99.9%. researchgate.net The absolute configuration of the desired (-)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol has been confirmed as (S) through X-ray crystallography. researchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Racemic Compound | (±)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | researchgate.net |

| Chiral Resolving Agent | (S)-Mandelic acid | researchgate.net |

| Solvent System | 2-Butanol with two equimolar amounts of water | researchgate.net |

| Isolated Diastereomeric Salt | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol・(S)-mandelic acid・H₂O | researchgate.net |

| Final Product | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | researchgate.net |

| Achieved Enantiomeric Excess (ee) | >99.9% | researchgate.net |

Principles of Resolution-Racemization-Recycle (RRR) Processes

A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%, as the other enantiomer is typically discarded. wikipedia.org To overcome this limitation and improve process efficiency and cost-effectiveness, Resolution-Racemization-Recycle (RRR) processes have been developed. wikiwand.comresearchgate.net This strategy is particularly relevant in the large-scale synthesis of duloxetine (B1670986) intermediates. researchgate.net

The RRR process integrates three key steps:

Resolution : As described previously, the desired enantiomer (e.g., the (S)-form) is separated from the racemic mixture by forming a diastereomeric salt that crystallizes from the solution. wikipedia.org

Racemization : The unwanted enantiomer (e.g., the (R)-form), which remains in the mother liquor, is converted back into the racemic mixture. wikipedia.org This process of epimerization can often be achieved by treating the unwanted enantiomer with acid or base under specific conditions. wikipedia.orgwhiterose.ac.uk

Recycle : The newly formed racemic mixture from the racemization step is then fed back into the resolution process. wikipedia.orgwikiwand.com

| Step | Principle | Objective |

|---|---|---|

| Resolution | Separation of enantiomers via crystallization of a less-soluble diastereomeric salt. | Isolate the desired enantiomer from the racemic mixture. |

| Racemization | Conversion of the undesired enantiomer back into a 1:1 mixture of both enantiomers. | Prevent the loss of 50% of the starting material. |

| Recycle | Re-introduction of the racemized mixture into the resolution step. | Enable the conversion of the undesired enantiomer into the desired product, maximizing overall yield. |

Chemical Reactivity and Transformation Pathways of 3 Methylamino 1 Thiophen 2 Yl Propan 1 Ol

Reactions Involving the Secondary Alcohol Functionality

The hydroxyl group attached to the carbon adjacent to the thiophene (B33073) ring is a secondary alcohol, which imparts typical reactivity patterns for this functional class, including oxidation, esterification, and etherification.

The secondary alcohol of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (B46242) can be oxidized to its corresponding ketone, 3-Methylamino-1-(thiophen-2-yl)propan-1-one. This ketone is a key intermediate in several synthetic pathways. google.com The oxidation reaction effectively converts the hydroxyl group into a carbonyl group.

Standard oxidizing agents can be employed for this transformation. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are capable of performing this oxidation. The resulting ketone, 3-Methylamino-1-(thiophen-2-yl)propan-1-one, can then be used in subsequent reactions or be reduced back to the alcohol. google.com The reduction of this ketone is a crucial step in many syntheses of the parent alcohol, often employing enantioselective methods to produce a specific stereoisomer. google.com

Table 1: Oxidation of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic | 3-Methylamino-1-(thiophen-2-yl)propan-1-one |

| Chromium Trioxide (CrO₃) | Acidic | 3-Methylamino-1-(thiophen-2-yl)propan-1-one |

The secondary alcohol functionality can readily undergo esterification and etherification. In an esterification reaction, the alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. Etherification involves the reaction of the alcohol with an alkyl halide or another suitable reagent to form an ether.

A notable application of this reactivity is seen in synthetic routes where the hydroxyl group is derivatized. For example, a process involving O-ethyl carbonate formation has been described. researchgate.net Furthermore, the etherification of the alcohol is a key step in the synthesis of Duloxetine (B1670986), where the alcohol is reacted with 1-fluoronaphthalene (B124137) in the presence of a strong base like sodium hydride (NaH) to form the corresponding naphthyl ether. researchgate.net

Reactions Involving the Methylamino Functionality

The methylamino group is a secondary amine, which behaves as a nucleophile and can participate in a variety of reactions, including substitution, demethylation, and amine exchange processes.

The lone pair of electrons on the nitrogen atom of the methylamino group allows it to act as a nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base. These reactions lead to the formation of a wide range of N-substituted derivatives.

For example, reaction with an acyl chloride would yield an amide, while reaction with an alkyl halide could lead to a tertiary amine. This reactivity is fundamental in the synthesis of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.

N-demethylation, the removal of the methyl group from the nitrogen atom, is a significant transformation. One documented method for the demethylation of the related compound, (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, involves the use of phenyl chloroformate (PhOCOCl) and a base like ethyldiisopropylamine. researchgate.net This reaction proceeds through the formation of a carbamate (B1207046) intermediate. Subsequent hydrolysis of this carbamate yields the secondary amine. A similar strategy can be applied for N-demethylation, which often involves the formation of an intermediate that facilitates the removal of the methyl group. researchgate.net

Table 2: Example of a Demethylation Reaction Pathway

| Starting Material Class | Reagent | Intermediate | Final Product Class |

|---|---|---|---|

| N,N-dimethylamino alcohol | Phenyl Chloroformate (PhOCOCl) | Carbamate | N-methylamino alcohol |

Amine exchange reactions are particularly relevant for Mannich bases, a class of compounds to which 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its precursors belong. researchgate.netnih.gov While direct amine exchange on the final alcohol is less common, the precursor ketone, which is a ketonic Mannich base, can undergo this transformation.

A patented process describes a retro-Michael/Michael reaction where 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one is treated with an excess of methylamine (B109427). This results in the displacement of the dimethylamino group and the formation of 3-Methylamino-1-(thiophen-2-yl)propan-1-one in good yield. This amine exchange is a crucial step in an alternative synthesis of the desired methylamino ketone intermediate.

Reactivity of the Thiophene Ring System

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a prevalent structural motif in a wide array of pharmaceuticals and organic materials. researchgate.neteprajournals.com Its aromaticity and electron-rich nature bestow upon it a distinct reactivity profile, which is of paramount importance in the context of molecules such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. wikipedia.org The electronic properties of the thiophene nucleus not only allow for its own functionalization but also influence the chemical behavior of its substituents.

Peripheral Functionalization and Substitution Patterns

The thiophene ring in 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is amenable to various chemical modifications, primarily through electrophilic aromatic substitution. Thiophene is considered an electron-rich aromatic system, and as such, its reactivity in these substitutions is generally greater than that of benzene (B151609), often allowing for reactions to proceed under milder conditions. pearson.com

In an unsubstituted thiophene molecule, electrophilic attack occurs preferentially at the C2 or C5 positions (the alpha-positions adjacent to the sulfur atom), as the cationic intermediate formed during the reaction is more stable due to better delocalization of the positive charge. quora.com For a 2-substituted thiophene, such as the title compound, the existing side chain—in this case, a 1-hydroxy-3-(methylamino)propyl group—directs subsequent substitutions. This alkyl-like substituent is generally considered to be weakly activating and directs incoming electrophiles to the vacant C5 position. Substitution at the C3 and C4 positions is less favored due to both electronic and steric factors.

Common peripheral functionalization reactions for the thiophene ring include:

Halogenation: Thiophenes react readily with halogens. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, typically yielding the 5-bromo derivative with high selectivity.

Nitration: The nitration of thiophene requires milder conditions than that of benzene to avoid oxidation of the ring. A common reagent is nitric acid in acetic anhydride.

Acylation: Friedel-Crafts acylation, for example with acetyl chloride and a Lewis acid catalyst like tin(IV) chloride, introduces an acetyl group onto the thiophene ring, predominantly at the 5-position.

Below is a table summarizing potential electrophilic substitution reactions on a 2-substituted thiophene ring system.

| Reaction Type | Typical Reagents | Expected Major Product (Substitution at C5) |

| Bromination | N-Bromosuccinimide (NBS) in THF/acetic acid | 5-Bromo-2-(1-hydroxy-3-(methylamino)propyl)thiophene |

| Nitration | HNO₃ / Acetic Anhydride | 2-(1-Hydroxy-3-(methylamino)propyl)-5-nitrothiophene |

| Acylation | Acetyl chloride / SnCl₄ | 1-(5-(1-Hydroxy-3-(methylamino)propyl)thiophen-2-yl)ethan-1-one |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 5-(1-Hydroxy-3-(methylamino)propyl)thiophene-2-carbaldehyde |

Modern synthetic methods also allow for more sophisticated functionalization of the thiophene core. For instance, directed C-H activation can be employed for the regioselective introduction of various functional groups. nih.gov Additionally, metallation of the thiophene ring, often with organolithium reagents like n-butyllithium, can generate a thienyllithium intermediate that can then react with a wide range of electrophiles. wikipedia.org

Influence of Thiophene on Overall Molecular Reactivity

The table below provides a comparison of some key properties of thiophene and benzene, illustrating the differences that can influence molecular reactivity.

| Property | Thiophene | Benzene | Implication for Reactivity |

| Resonance Energy | ~121-130 kJ/mol | ~150 kJ/mol | Thiophene is aromatic but less so than benzene, making it more susceptible to addition and ring-opening reactions under certain conditions. |

| Electron Density | Higher than benzene | Lower than thiophene | More reactive towards electrophiles. |

| C-S Bond | Present | Absent | The sulfur atom provides a site for oxidation, leading to S-oxides, which is a metabolic pathway for some thiophene-containing drugs. nih.govacs.org |

Advanced Analytical and Spectroscopic Characterization of 3 Methylamino 1 Thiophen 2 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (B46242). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides precise information about the number of different kinds of protons and their immediate atomic neighbors. For the (S)-enantiomer of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, specific chemical shifts and coupling patterns confirm the molecular structure. A reported ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the thiophene (B33073) ring protons, the propanol (B110389) backbone, and the N-methyl group. jove.com The protons on the thiophene ring typically appear in the aromatic region (δ 6.90-7.25 ppm). jove.com The methine proton of the alcohol group (-CH(OH)-) is observed as a multiplet around δ 4.89 ppm, while the methylene (B1212753) protons adjacent to it and the amine group appear as multiplets between δ 1.92 and δ 2.91 ppm. jove.com The singlet for the N-methyl group is distinctly observed at approximately δ 2.44 ppm. jove.com

Table 1: ¹H NMR Spectroscopic Data for (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Thiophene-H5 | 7.17 | d | 5.2 | jove.com |

| Thiophene-H4 | 6.96 | dd | 3.2, 5.2 | jove.com |

| Thiophene-H3 | 6.90 | d | 3.2 | jove.com |

| CH(OH) | 4.89 | dd | 4.8, 8.0 | jove.com |

| CH₂-N | 2.86-2.91 | m | - | jove.com |

| N-CH₃ | 2.44 | s | - | jove.com |

| CH₂-C(OH) | 1.92-1.99 | m | - | jove.com |

Note: Data corresponds to the diastereomeric salt with (S)-mandelic acid; only peaks for the primary compound are listed. jove.com (d=doublet, dd=doublet of doublets, m=multiplet, s=singlet)

¹³C NMR Spectroscopy: While specific experimental data is not widely published, the expected ¹³C NMR chemical shifts can be predicted based on the functional groups present. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon bearing the hydroxyl group (C-1) would appear in the typical range for secondary alcohols (δ 60-80 ppm). The methylene carbons of the propyl chain (C-2 and C-3) and the N-methyl carbon would be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| Thiophene C2' (ipso-carbon) | 145 - 150 |

| Thiophene C3', C4', C5' | 123 - 128 |

| C1 (CH-OH) | 65 - 75 |

| C3 (CH₂-N) | 50 - 60 |

| C2 (CH₂-C(OH)) | 35 - 45 |

| N-CH₃ | 30 - 40 |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. The nominal molecular weight of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is 171 g/mol . nii.ac.jp

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 171. Due to the presence of a single nitrogen atom, this molecular ion peak adheres to the nitrogen rule, having an odd m/z value. The fragmentation of this compound is primarily dictated by the alcohol and secondary amine functional groups, which undergo characteristic cleavage pathways.

Key expected fragmentation patterns include:

Alpha-cleavage adjacent to the oxygen atom: This involves the breaking of the C1-C2 bond, leading to a resonance-stabilized cation containing the thiophene ring and the hydroxyl group. This would result in a prominent peak at m/z 113 ([C₄H₃S-CHOH]⁺).

Alpha-cleavage adjacent to the nitrogen atom: Cleavage of the C2-C3 bond results in the formation of a stable iminium ion. This would produce a base peak at m/z 58 ([CH₂=NHCH₃]⁺).

Loss of water: A peak corresponding to [M-18]⁺˙ at m/z 153 is also possible due to the dehydration of the alcohol.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

| Predicted m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 171 | [C₈H₁₃NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [C₅H₅OS]⁺ | α-cleavage at C1-C2 |

| 58 | [C₂H₆N]⁺ | α-cleavage at C2-C3 (base peak) |

| 153 | [C₈H₁₁NS]⁺˙ | Dehydration ([M-H₂O]⁺˙) |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

Since 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral molecule, assessing its enantiomeric purity is critical, especially when used in the synthesis of stereospecific pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the enantiomers.

A specific method for determining the optical purity of the (S)-enantiomer has been reported. jove.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately calculated.

Table 4: Chiral HPLC Method for Enantiomeric Purity of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol jove.com

| Parameter | Condition |

|---|---|

| Column | SHISEIDO Chiral CD-Ph (5 µm, 4.6 mm I.D. × 250 mm) |

| Mobile Phase | 0.2M Sodium Perchlorate (aq) / Acetonitrile (70/30) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 235 nm |

| Retention Time (R)-enantiomer | ~11 min |

| Retention Time (S)-enantiomer | ~13 min |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol shows characteristic absorption bands that confirm its structure. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. jove.com The N-H stretch of the secondary amine may also appear in this region. C-H stretching vibrations of the thiophene ring and the alkyl chain are observed around 2800-3100 cm⁻¹. Other significant peaks include C=C stretching for the thiophene ring (~1600 cm⁻¹) and C-O stretching for the alcohol (~1050 cm⁻¹). jove.com

Table 5: Key IR Absorption Bands for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol jove.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3470, 3208 | O-H / N-H stretching | Alcohol / Secondary Amine |

| 1618, 1586 | C=C stretching | Thiophene Ring |

| 1491 | C-H bending | Alkyl Chain |

| 1051 | C-O stretching | Secondary Alcohol |

| 701 | C-S stretching / C-H out-of-plane bending | Thiophene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is dominated by the electronic transitions of the thiophene ring. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region, generally between 230-260 nm, corresponding to π → π* transitions. The exact absorption maximum (λ_max) can be influenced by the substitution on the ring. The propanolamine (B44665) side chain acts as an auxochrome and may cause a slight shift in the absorption wavelength. This technique is particularly useful for quantitative analysis using a calibration curve according to the Beer-Lambert law.

Computational Chemistry and Mechanistic Elucidation Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of 3-Amino-1-(thiophen-2-yl)propan-1-ol. These calculations can determine various molecular properties, including orbital energies, charge distribution, and the relative energies of different conformations.

Conformational analysis reveals that the molecule can adopt several low-energy conformations, primarily dictated by the rotation around the C-C single bonds of the propanol (B110389) backbone. Intramolecular hydrogen bonding between the hydroxyl and amino groups is a key factor in stabilizing certain conformers. The relative orientation of the thiophene (B33073) ring with respect to the propanol chain also contributes to the conformational landscape.

Table 1: Calculated Electronic Properties of a Representative Conformer of this compound (Illustrative Data)

| Property | Value |

| Energy of HOMO (eV) | -5.8 |

| Energy of LUMO (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.0 |

| Dipole Moment (Debye) | 2.5 |

| Mulliken Charge on Thiophene Sulfur | -0.15 |

| Mulliken Charge on Amino Nitrogen | -0.60 |

| Mulliken Charge on Hydroxyl Oxygen | -0.55 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to explore the conformational space of this compound in a more dynamic and comprehensive manner, often in the presence of a solvent to mimic realistic conditions. These simulations provide a time-resolved trajectory of the molecule's motions, allowing for the identification of the most populated conformational states and the transitions between them.

MD simulations can reveal the flexibility of the propanol chain and the rotational freedom of the thiophene ring. The analysis of these simulations often focuses on key dihedral angles and the persistence of intramolecular hydrogen bonds. The results can be used to generate a potential energy surface, mapping the stable and metastable conformations. Understanding the conformational dynamics is particularly important as it can influence the molecule's ability to bind to biological targets or interact with catalysts.

Transition State Modeling and Reaction Pathway Analysis for Synthetic Methodologies

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route involves the reduction of the corresponding aminoketone, 3-amino-1-(thiophen-2-yl)propan-1-one. Transition state theory and computational modeling can be used to map out the entire reaction pathway.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For the reduction of the aminoketone, modeling can help to elucidate the mechanism of hydride transfer from a reducing agent (e.g., sodium borohydride) to the carbonyl carbon. These studies can also assess the influence of solvents and catalysts on the reaction pathway.

Prediction of Stereochemical Outcomes in Asymmetric Transformations

The asymmetric synthesis of this compound is of significant interest, as one enantiomer is a key precursor for the synthesis of the antidepressant duloxetine (B1670986). Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcomes of these asymmetric reactions.

In asymmetric reductions of 3-amino-1-(thiophen-2-yl)propan-1-one, chiral catalysts are used to favor the formation of one enantiomer over the other. Computational modeling can be used to build models of the catalyst-substrate complex. By analyzing the geometries and energies of the diastereomeric transition states leading to the (R) and (S) products, the enantioselectivity of the reaction can be predicted. These models can identify the key non-covalent interactions (such as steric hindrance and hydrogen bonding) between the substrate and the chiral catalyst that are responsible for the stereochemical control. This predictive capability is invaluable for the rational design of more efficient and selective catalysts.

Synthesis and Characterization of Analogs and Derivatives of 3 Methylamino 1 Thiophen 2 Yl Propan 1 Ol

Substitution Patterns on the Thiophene (B33073) Ring and their Synthetic Implications

The introduction of various substituents onto the thiophene ring of 3-amino-1-(thiophen-2-yl)propan-1-ol analogs can significantly influence the synthetic pathways and the properties of the resulting molecules. The synthetic strategies often begin with a substituted 2-acetylthiophene (B1664040), which then undergoes reactions such as a Mannich reaction to introduce the aminopropyl side chain.

For instance, the synthesis of analogs with substituents at the 5-position of the thiophene ring, such as halo or alkyl groups, typically starts from the corresponding 5-substituted-2-acetylthiophene. The presence of these substituents can have both electronic and steric effects on the subsequent reactions. An electron-withdrawing group, like a halogen, can affect the reactivity of the thiophene ring in subsequent electrophilic substitution reactions, should further functionalization be desired. Conversely, an electron-donating group, such as an alkyl group, can enhance the reactivity of the ring.

The synthesis of a bromo-substituted analog, 3-amino-3-(5-bromothiophen-3-yl)propan-1-ol, involves the initial bromination of a thiophene derivative. evitachem.com This is typically followed by the introduction of the propanol (B110389) chain and the amino group. The presence of the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

A general synthetic approach to substituted thiophenes that can serve as precursors is the Gewald reaction, which allows for the construction of the thiophene ring itself with various substitution patterns. This method involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. By choosing the appropriate starting materials, a variety of substituted 2-aminothiophenes can be prepared, which can then be further elaborated to the desired this compound analogs.

The following table summarizes the key starting materials for the synthesis of substituted analogs:

| Substituent on Thiophene Ring | Key Starting Material |

| Unsubstituted | 2-Acetylthiophene |

| 5-Bromo | 2-Acetyl-5-bromothiophene |

| 5-Methyl | 2-Acetyl-5-methylthiophene |

Modifications of the Amino and Hydroxyl Moieties for Structure-Reactivity Relationship Studies

Modifications of the amino and hydroxyl groups of the 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (B46242) core structure are crucial for studying structure-reactivity relationships. These modifications can alter the molecule's chemical properties and its interactions with biological targets.

N-Substitution: The secondary amine of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol can be readily modified. For example, N-acylation can be achieved by reacting the amino alcohol with an appropriate acyl chloride or anhydride. These N-acyl derivatives can serve as precursors for other functional groups or can be investigated for their own biological activities. The reactivity of the nitrogen can be influenced by the nature of the substituent. For instance, the introduction of an electron-withdrawing acyl group will decrease the nucleophilicity of the nitrogen.

O-Substitution: The hydroxyl group is another key site for modification. Esterification of the alcohol can be accomplished using standard procedures, such as reaction with an acid chloride or carboxylic acid under activating conditions. The resulting esters can exhibit different solubility profiles and may be designed as prodrugs that are hydrolyzed in vivo to release the active amino alcohol.

A study on the synthesis of (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol involved the N-demethylation of (S)-3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol via the formation of an ethyl carbamate (B1207046). researchgate.net This process involves the reaction of the tertiary amine with ethyl chloroformate, followed by hydrolysis to yield the secondary amine. This demonstrates a method for modifying the amino group and highlights the reactivity of the N,N-dimethylated analog.

The following table provides examples of modifications to the amino and hydroxyl moieties and their potential impact on reactivity:

| Modification | Reagents and Conditions | Potential Impact on Reactivity |

| N-Acylation | Acyl chloride, base | Decreased nucleophilicity of nitrogen |

| N-Alkylation | Alkyl halide, base | Increased steric hindrance around nitrogen |

| O-Esterification | Acid chloride, base | Masking of the hydroxyl group, potential for hydrolysis |

| O-Etherification | Alkyl halide, strong base | Increased lipophilicity |

Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating the Core Structure (e.g., Triazoles, Thiazoles)

The this compound scaffold can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The amino and hydroxyl groups provide reactive handles for intramolecular or intermolecular cyclization reactions, leading to the formation of novel ring systems such as triazoles and thiazoles.

Triazole Formation: The synthesis of thiophene-linked 1,2,4-triazoles often starts from thiophene-2-carbohydrazide. nih.gov This precursor can be reacted with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which upon cyclization in the presence of a base, yields the corresponding triazole-thione. While not starting directly from the amino alcohol, this highlights a strategy where the aminopropanol (B1366323) side chain could be conceptually derived from or lead to such a carbohydrazide (B1668358) functionality, potentially through oxidation and subsequent reactions. For instance, oxidation of the primary alcohol to a carboxylic acid, followed by conversion to the hydrazide, would provide a suitable precursor for triazole synthesis.

A study on the synthesis of vicinal amino alcohols containing a 1,2,4-triazole (B32235) ring involved the reaction of 4-propyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with an epoxide. mdpi.com This demonstrates the reactivity of a pre-formed thiophene-triazole system in creating more complex structures.

Thiazole (B1198619) Formation: The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. wikipedia.org To incorporate the this compound core, one could envision converting the hydroxyl group into a leaving group and the adjacent carbon into a carbonyl, or alternatively, using the amino group to form a thioamide which then reacts with a suitable α-haloketone.

A more direct approach could involve the reaction of the amino alcohol with a reagent that can provide the necessary atoms for the thiazole ring. For example, reaction with carbon disulfide in the presence of a base could lead to a dithiocarbamate, a potential intermediate for thiazole synthesis.

The following table outlines general strategies for the formation of triazole and thiazole rings from thiophene-containing precursors:

| Heterocycle | General Precursor | Key Reaction |

| 1,2,4-Triazole | Thiophene-2-carbohydrazide | Reaction with isothiocyanate and cyclization |

| Thiazole | Thiophene-containing α-haloketone | Hantzsch synthesis with a thioamide |

Chiral γ-Amino Alcohol Derivatives from Anti-Markovnikov Hydroamination

The synthesis of chiral γ-amino alcohols is of significant interest due to their prevalence in biologically active molecules. Anti-Markovnikov hydroamination of allylic alcohols provides a powerful and atom-economical method to access these structures with high enantioselectivity. This strategy can be applied to the synthesis of chiral derivatives of this compound.

A ruthenium-catalyzed formal anti-Markovnikov hydroamination of racemic secondary allylic alcohols has been developed. unc.edu This process proceeds via an asymmetric hydrogen-borrowing mechanism, where the allylic alcohol is transiently oxidized to an enone, which then undergoes a conjugate addition of an amine, followed by an enantioselective reduction of the resulting β-amino ketone. This method has been shown to be effective for a broad range of allylic alcohols and amines, affording enantiomerically enriched γ-amino alcohols in good yields and with excellent enantioselectivities (up to >99% ee). unc.edu

For the synthesis of thiophene-containing chiral γ-amino alcohols, a suitable starting material would be 1-(thiophen-2-yl)prop-2-en-1-ol. The anti-Markovnikov hydroamination of this substrate with an appropriate amine, such as methylamine (B109427), in the presence of a suitable chiral ruthenium catalyst would yield the desired chiral 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

A metal-free approach for the anti-Markovnikov hydroamination of unsaturated amines has also been reported, utilizing a photoredox catalyst and a hydrogen atom donor. unc.edu This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles. An intermolecular version of this reaction has been demonstrated for the synthesis of phenethylamine (B48288) derivatives, indicating its potential applicability to the synthesis of thiophene-containing γ-amino alcohols from the corresponding vinyl thiophene precursors. nih.gov

The following table summarizes the key aspects of the anti-Markovnikov hydroamination for the synthesis of chiral γ-amino alcohols:

| Catalytic System | Key Features | Starting Material for Thiophene Analog |

| Chiral Ruthenium Catalyst | Asymmetric hydrogen-borrowing mechanism, high enantioselectivity | 1-(Thiophen-2-yl)prop-2-en-1-ol |

| Organic Photoredox Catalyst | Metal-free, mild reaction conditions | 2-(prop-1-en-2-yl)thiophene |

Emerging Research Frontiers and Future Perspectives in 3 Methylamino 1 Thiophen 2 Yl Propan 1 Ol Chemistry

Development of Green Chemistry Approaches for Sustainable Production

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthesis methods for thiophene (B33073) derivatives. benthamdirect.com Traditional methods for thiophene synthesis often involved harsh conditions and toxic reagents. nih.gov Modern green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize safer solvents and renewable materials. nih.govnih.gov

Several green strategies are being applied to the synthesis of thiophene-containing molecules. These include metal-free synthesis methodologies that avoid metal toxicity and employ controlled reaction conditions. nih.gov The use of environmentally friendly solvents, such as ethanol (B145695) or water, is a key aspect of these green methods. nih.govrsc.org For instance, an efficient, one-pot synthesis for thieno[3,2-c]pyrans has been developed in water, which eliminates tedious purification steps and allows for the reuse of the reaction medium. rsc.org Other innovative approaches include using citrus juice as a natural acid catalyst in the synthesis of thiophene-linked benzothiazepines. researchgate.net Furthermore, solvent-free reactions and the use of deep eutectic solvents are being explored as green alternatives to traditional ionic liquids and volatile organic solvents. rsc.org

Biocatalysis represents a significant frontier in the green synthesis of chiral amino alcohols like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (B46242). Chemoenzymatic strategies using carbonyl reductases and alcohol dehydrogenases offer high enantioselectivity under mild reaction conditions, reducing the need for chiral resolving agents and minimizing waste. researchgate.netgoogle.com

Table 7.1: Comparison of Green Synthesis Methodologies for Thiophene Derivatives

| Method | Key Features/Reagents | Advantages |

|---|---|---|

| On-Water Synthesis | Use of water as a solvent; one-pot reactions. rsc.org | Eliminates hazardous organic solvents, simplifies product purification, reusable reaction medium. rsc.org |

| Metal-Free Synthesis | Avoids transition metal catalysts; may use elemental sulfur or potassium sulfide. nih.gov | Reduces metal toxicity and contamination of the final product, advances green chemistry principles. nih.gov |

| Biocatalysis | Employs enzymes (e.g., dehydrogenases, reductases) for asymmetric synthesis. researchgate.netfrontiersin.org | High enantioselectivity, mild reaction conditions (temperature, pH), reduces byproducts. researchgate.netfrontiersin.org |

| Alternative Solvents | Use of deep eutectic solvents or ionic liquids. rsc.org | Low volatility, potential for catalyst recycling, can enhance reaction rates. rsc.org |

| Natural Catalysts | Utilization of natural products like citrus juice. researchgate.net | Renewable, biodegradable, and inexpensive catalyst source. researchgate.net |

Advancements in Catalytic Efficiency and Selectivity for Industrial Applications

For industrial-scale synthesis, the efficiency and selectivity of catalytic processes are paramount. Research has focused on developing highly active and selective catalysts for the production of thiophene derivatives and specifically, chiral amino alcohols.

Metal-catalyzed reactions have been instrumental in the synthesis of complex thiophene structures. nih.gov Catalysts based on copper, rhodium, and palladium are widely used for their ability to promote C-S and C-C bond formation with high regioselectivity. nih.govbohrium.com For example, palladium-catalyzed asymmetric hydrogenation of specific ketone precursors has been shown to produce chiral alcohols with excellent enantioselectivity and quantitative conversion. researchgate.net Similarly, copper-catalyzed addition/oxidative cyclization reactions provide an efficient route to polysubstituted 2-aminothiophenes. nih.gov Innovations in this area include the development of phosphine-free palladium complexes that enable the direct C-H arylation of thiophenes with low catalyst loading. organic-chemistry.org

In the context of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, achieving high enantiomeric purity is critical. Biocatalysis has emerged as a superior method for this purpose. The use of engineered amine dehydrogenases (AmDHs) and alcohol dehydrogenases allows for the asymmetric reductive amination of ketone precursors to yield the desired chiral amino alcohol with very high enantiomeric excess (>99% ee). researchgate.netfrontiersin.org These enzymatic methods offer significant advantages over traditional chemical reductions, which may require chiral auxiliaries or result in racemic mixtures needing further resolution. researchgate.net The development of robust, immobilized enzymes further enhances their industrial applicability by allowing for continuous processing and catalyst recycling. researchgate.net

Table 7.2: Catalytic Systems for the Synthesis of Thiophene Amino Alcohols and Precursors

| Catalyst Type | Reaction | Substrate | Product | Efficiency (Yield) | Selectivity (ee) |

|---|---|---|---|---|---|

| Biocatalyst (Carbonyl Reductase) | Asymmetric reduction | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | >95% conversion | >99.0% |

| Biocatalyst (Alcohol Dehydrogenase) | Enantioselective reduction | 3-chloro-1-(thien-2-yl)propan-1-one | (S)-3-chloro-1-(thien-2-yl)propan-1-ol | Good | At least 85% |

| Palladium Complex | Asymmetric hydrogenation | α-Acyloxy ketones | Chiral α-acyloxy alcohols | Quantitative conversion | Excellent |

| Rhodium Complex | Transannulation | 1,2,3-Thiadiazoles and alkynes | Substituted thiophenes | High yields | Highly regioselective |

| Copper (I) Iodide | Tandem addition/cyclization | 1-Bromoalkynes and Na₂S | 2,5-disubstituted thiophenes | Good to high yields | Regiospecific |

Exploration of Novel Chemical Biology Tools Based on the Compound's Structure

The unique structural and electronic properties of the thiophene ring make it an attractive scaffold for the development of chemical biology tools. Thiophene-containing molecules are being explored as fluorescent probes, sensors, and other molecular tools for studying biological systems. researchgate.net

The thiophene moiety can impart favorable photophysical properties, leading to the design of fluorescent probes for detecting specific analytes like metal ions. researchgate.net The amino and hydroxyl groups in the 3-amino-1-(thiophen-2-yl)propan-1-ol structure provide convenient handles for conjugation to other molecules, such as targeting ligands or reporter groups, without significantly altering the core scaffold's properties. This modularity is essential in the design of sophisticated chemical probes. ljmu.ac.uk For example, thiophene-based structures have been incorporated into probes for detecting chemical warfare agent mimics, where interaction with the analyte triggers a distinct colorimetric or spectroscopic response. researchgate.net

While direct applications of this compound as a chemical probe are not yet widely reported, its structural components are analogous to those used in established systems. The development of probes based on this scaffold could enable new ways to study biological processes where thiophene-containing drugs are involved, potentially elucidating mechanisms of action or metabolic pathways.

Table 7.3: Potential Applications of Thiophene-Based Scaffolds as Chemical Biology Tools

| Tool Type | Target Analyte/Process | Principle of Operation |

|---|---|---|

| Fluorescent Probe | Metal ions | Coordination of the metal ion to the thiophene derivative leads to a change in fluorescence intensity or wavelength. researchgate.net |

| Chemosensor | Chemical warfare agents (mimics) | Covalent modification of the probe by the analyte results in a detectable spectroscopic (e.g., colorimetric) change. researchgate.net |

| Metabolic Probe | Cellular metabolism | A thiophene scaffold tagged with a reporter group (e.g., alkyne for click chemistry) is used to track metabolic fate in cells. ljmu.ac.uk |

| Bioimaging Agent | Cellular structures or processes | Highly fluorescent thiophene derivatives can be used to visualize biological systems. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals and pharmaceuticals. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher yields. researchgate.netrsc.org

Flow chemistry is particularly well-suited for the synthesis of heterocyclic compounds like thiophene derivatives. researchgate.net Reactions can be performed at elevated temperatures and pressures with greater safety, and reaction times can be significantly reduced from hours to minutes. researchgate.net For instance, a continuous flow method for the direct arylation of thiophenes has been developed using a packed-bed reactor, achieving high yields and a productivity of 1.1 g/h at the gram scale. researchgate.net The multi-step synthesis of vicinyl amino alcohols, a class of compounds that includes this compound, has been successfully demonstrated in a convergent, modular flow system without the need for intermediate purification steps. rsc.org

Automated synthesis platforms, often coupled with high-throughput screening methods, can accelerate the discovery and optimization of reaction conditions. nih.gov For the synthesis of chiral molecules, high-throughput assays for determining enantiomeric excess are crucial for rapidly screening libraries of chiral catalysts. nih.gov The combination of flow reactors with automated optimization and in-line analysis enables the rapid development of robust and efficient manufacturing processes for complex molecules like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Table 7.4: Advantages of Flow Chemistry in the Synthesis of Heterocyclic Compounds

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | Typically hours to days. researchgate.net | Reduced to minutes. researchgate.net |

| Heat & Mass Transfer | Often limited, leading to hotspots and poor mixing. | Superior control due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Handling large volumes of hazardous reagents poses risks. | Small reactor volumes minimize risk; better control over exothermic reactions. rsc.org |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scale-up by running the system for longer or using parallel reactors ("numbering-up"). researchgate.net |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise and automated control over all reaction parameters. nih.gov |

| Yield & Purity | Often lower due to side reactions and degradation. | Generally higher yields and purity due to precise control and short residence times. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.